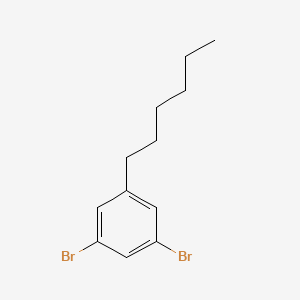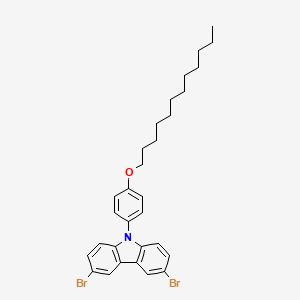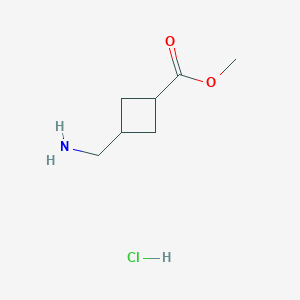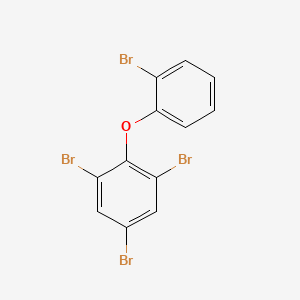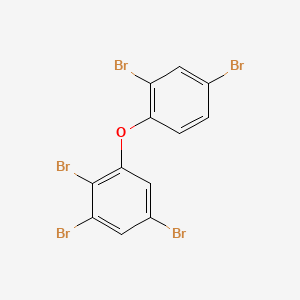![molecular formula C16H16F3NO3 B1530905 5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione CAS No. 866050-68-2](/img/structure/B1530905.png)
5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione
Overview
Description
5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C16H16F3NO3 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactivity and Applications
Reactions with Reagents
A study by Sekiya and Suzuki (1971) investigated the chemical reactivity of 5,5-dimethyl-1,3-cyclohexanedione, focusing on its methylation when heated with triethyl ammoniumformate. This reaction highlights the compound's utility in organic synthesis, specifically in methylation processes involving active methylene compounds (M. Sekiya & Kunio Suzuki, 1971).
Synthesis of N-confused Porphyrin Derivatives
Research by Xiaofang Li et al. (2011) demonstrated the use of active methylene compounds, including 5,5-dimethylcyclohexane-1,3-dione, in reacting with N-confused porphyrin to afford novel N-confused porphyrin derivatives without the need for a catalyst, showcasing its role in synthesizing complex organic structures (Xiaofang Li et al., 2011).
Catalysis and Synthesis Improvement
Li et al. (2012) described the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives catalyzed by urea under ultrasound, highlighting an environmentally friendly and efficient method for synthesizing these derivatives, emphasizing the compound's relevance in green chemistry (Ji-tai Li et al., 2012).
Structural and Physical Properties
Crystal Structure Analysis
A study on the crystal structure of 5,5-dimethyl-1,3-cyclohexanedione at 133K by Bolte and Scholtyssik (1997) provides insights into its molecular geometry and crystal packing, which is crucial for understanding the physical and chemical properties of the compound (M. Bolte & M. Scholtyssik, 1997).
High-pressure X-ray Diffraction Study
A high-pressure X-ray diffraction study by Katrusiak (1991) on dimedone (5,5-dimethyl-1,3-cyclohexanedione) revealed the anisotropic and non-linear crystal compressibility, offering a deeper understanding of its structural behavior under pressure (A. Katrusiak, 1991).
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3/c1-15(2)7-13(21)12(14(22)8-15)9-20-10-3-5-11(6-4-10)23-16(17,18)19/h3-6,9,21H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEGUCLBKKPIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC(F)(F)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



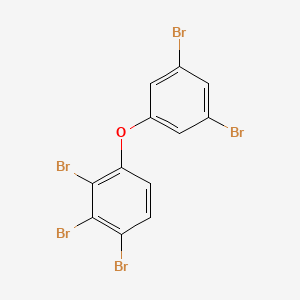
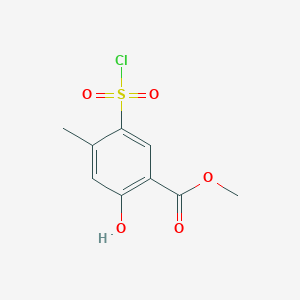

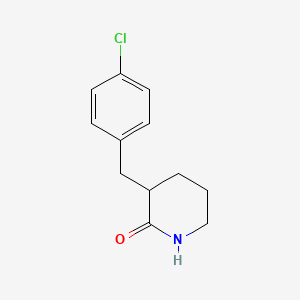
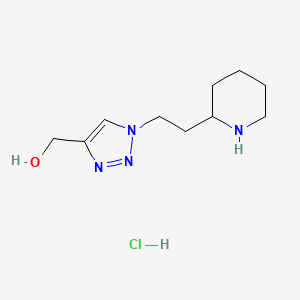
![2-[(pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole hydrochloride](/img/structure/B1530831.png)

